Positional Isomerism: 2-(Azetidin-2-yl) vs. 3-(Azetidin-2-yl)pyrimidine and Impact on Predicted Basicity
The azetidine nitrogen pKa is a key determinant of ionization state at physiological pH. Predicted pKa values for related isomers indicate that 2-(azetidin-3-yl)pyrimidine has a predicted pKa of 10.05 ± 0.40 . Although experimental pKa data for 2-(azetidin-2-yl)pyrimidine are not yet reported, the distinct connectivity (C2 of pyrimidine directly attached to C2 of azetidine vs. C3 of azetidine) is expected to shift the basicity of the azetidine nitrogen due to altered inductive and resonance effects, with computational estimates suggesting a ΔpKa of approximately 0.3–0.8 units . This difference can influence salt selection, solubility, and membrane permeability in drug discovery programs.
| Evidence Dimension | Predicted pKa (azetidine nitrogen basicity) |
|---|---|
| Target Compound Data | Not experimentally determined; computational estimate ~9.2–9.7 |
| Comparator Or Baseline | 2-(Azetidin-3-yl)pyrimidine (CAS 1236861-61-2): predicted pKa 10.05 ± 0.40 |
| Quantified Difference | Estimated ΔpKa ≈ 0.3–0.8 (target compound less basic) |
| Conditions | Predicted values (ACD/Labs or similar); experimental verification pending |
Why This Matters
A lower pKa shifts the ionization equilibrium at physiological pH, potentially reducing basicity-driven off-target interactions and improving oral absorption, making 2-(azetidin-2-yl)pyrimidine a distinct choice for lead optimization.
